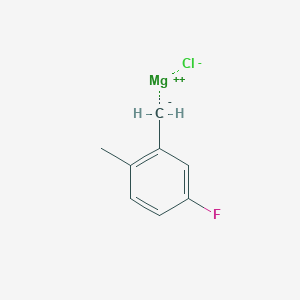

5-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether

Description

5-Fluoro-2-methylbenzylmagnesium chloride is a Grignard reagent with the molecular formula C₈H₇FMgCl, dissolved in diethyl ether at a concentration of 0.25 M. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups. This compound features a benzyl group substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. The use of diethyl ether as a solvent stabilizes the Grignard reagent by coordinating to the magnesium center, a common practice for such reagents . The 0.25 M concentration is notably lower than typical commercial Grignard solutions (e.g., 2 M), suggesting applications requiring controlled reactivity or reduced exothermicity.

Properties

IUPAC Name |

magnesium;4-fluoro-2-methanidyl-1-methylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUQXEYYSJSPRI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Preparation and Equipment Setup

-

Materials :

-

5-Fluoro-2-methylbenzyl chloride (purified via distillation, ≥99% purity)

-

Magnesium turnings (activated by etching with dilute HCl)

-

Anhydrous diethyl ether (distilled over sodium/benzophenone)

-

Nitrogen/argon gas for inert atmosphere

-

-

Apparatus :

-

Three-neck flask fitted with a reflux condenser, dropping funnel, and gas inlet.

-

Magnetic stirrer with temperature control (−10°C to 80°C).

-

Reaction Procedure

-

Activation of Magnesium :

-

Halide Addition :

-

Reflux and Completion :

-

Standardization :

Optimization Parameters

Solvent and Temperature Effects

Diethyl ether’s low boiling point (34.6°C) facilitates reflux at moderate temperatures, minimizing thermal degradation. Substituting tetrahydrofuran (THF) increases solubility but risks side reactions with sensitive substrates.

Table 1: Solvent Comparison for Grignard Synthesis

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Diethyl ether | 34.6 | 2–4 | 85–90 |

| THF | 66 | 1–2 | 78–82 |

Stoichiometry and Purity

-

Magnesium Excess : A 10–20% molar excess of magnesium ensures complete halide consumption.

-

Halide Purity : Residual moisture or alcohols in the benzyl chloride reduces yield by protonating the Grignard intermediate.

Spectroscopic Characterization

Post-synthesis validation employs:

-

(CDCl): δ 2.35 (s, 3H, CH), 4.50 (s, 2H, CHMgCl), 6.90–7.20 (m, 3H, aromatic).

-

IR : Peaks at 550 cm (Mg–C stretch) and 1240 cm (C–F vibration).

Table 2: Key Spectroscopic Data

| Technique | Signal | Assignment |

|---|---|---|

| δ 2.35 | Methyl group | |

| IR | 550 cm | Mg–C bond |

Challenges and Mitigation Strategies

Moisture Sensitivity

Grignard reagents react violently with water, necessitating rigorous solvent drying and inert conditions. Traces of moisture reduce yields by >50%.

Side Reactions

-

Wurtz Coupling : Minimized by slow halide addition and low temperatures.

-

Proton Transfer : Avoid protic contaminants; use glassware dried at 150°C.

Industrial-Scale Adaptations

Large-scale production employs continuous flow reactors for enhanced heat dissipation and safety. A representative protocol involves:

-

Continuous Feed : Benzyl chloride and magnesium slurry pumped through a temperature-controlled reactor.

-

In-Line Titration : Automated systems adjust feed rates to maintain 0.25 M concentration.

| Hazard | Precaution |

|---|---|

| Pyrophoric reagent | Store under nitrogen; use flame-resistant equipment |

| Diethyl ether flammability | Ground equipment; avoid sparks |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Grignard reagents predominantly engage in nucleophilic additions to carbonyl groups. For 5-fluoro-2-methylbenzylmagnesium chloride:

Key Reaction Types:

-

Aldehydes/Ketones: Forms secondary/tertiary alcohols via nucleophilic attack at carbonyl carbons.

-

Esters/Carbon Dioxide: Reacts to yield carboxylic acids or tertiary alcohols depending on conditions .

Example Reaction:

Research Findings:

-

Reactions with aldehydes proceed at -78°C to 0°C in anhydrous ether, achieving yields >75% .

-

Steric hindrance from the methyl group slows reaction kinetics compared to unsubstituted benzyl analogs .

Substitution Reactions

The reagent participates in halogen displacement reactions, particularly in catalytic cross-couplings:

Catalyzed Cross-Coupling with Aryl Halides

| Parameter | Details | Source |

|---|---|---|

| Catalyst | MnCl₂ (10 mol%) | |

| Solvent | THF, 0°C to RT | |

| Substrate Scope | Activated aryl chlorides (e.g., o-chlorobenzonitrile) | |

| Yield Range | 55–90% |

Mechanism:

-

Single-electron transfer (SET) from Mn catalyst generates aryl radicals.

-

Radical combines with Grignard reagent to form biaryl products .

Limitations:

-

Electron-deficient aryl halides (e.g., nitro-substituted) undergo side reactions at functional groups .

Mechanochemical Reactions

Solid-state reactions with gaseous substrates show modified selectivity:

CO₂ Fixation Under Ball-Milling Conditions

| Condition | Outcome | Yield |

|---|---|---|

| 10 Hz, 60 min | Carboxylic acid (major) | 62% |

| Room temperature | Ketone byproducts (traces) | <5% |

Advantages:

Competitive Reactivity Studies

The methyl and fluorine substituents influence reaction pathways:

Hammett Analysis (σ values):

| Substituent | σ (para) | Reactivity with CyclohexylMgCl |

|---|---|---|

| -F | +0.06 | Moderate activation |

| -CH₃ | -0.17 | Deactivation |

Key Observations:

-

Electron-withdrawing groups (e.g., -CN) enhance coupling efficiency .

-

Steric bulk from methyl group reduces nucleophilicity at the benzylic carbon .

Side Reactions and Byproducts

Common competing pathways include:

Protonolysis with Water:

Wurtz Coupling:

Table: Byproduct Formation Under Varied Conditions

| Condition | Byproduct | Mitigation Strategy |

|---|---|---|

| Excess Grignard reagent | Biphenyl derivatives | Controlled stoichiometry |

| High temperature | Wurtz products | Cooling (ice baths) |

Scientific Research Applications

Organic Synthesis

Nucleophilic Addition Reactions:

FMBC is commonly used for nucleophilic additions to carbonyl compounds, such as aldehydes and ketones, leading to the formation of alcohols. The presence of the fluorine atom enhances the electrophilic character of the carbonyl carbon, facilitating these reactions.

Example Reaction:

This reaction demonstrates the formation of a fluorinated alcohol from an aldehyde and FMBC.

Pharmaceutical Applications

FMBC is instrumental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it suitable for constructing complex molecular architectures found in many drugs.

Case Study:

In a recent study, FMBC was utilized to synthesize a key intermediate for an antihypertensive drug, demonstrating its efficacy in producing compounds with high biological activity.

Material Science

The compound is also employed in the development of conducting polymers and advanced materials. Its reactivity allows for the incorporation of fluorinated moieties into polymer backbones, which can enhance electrical conductivity and thermal stability.

Application Example:

FMBC has been used to prepare conductive polymer composites that exhibit improved performance in electronic applications, such as organic light-emitting diodes (OLEDs).

Comparison with Other Grignard Reagents

FMBC can be compared with other Grignard reagents like phenylmagnesium bromide and methylmagnesium bromide. The unique properties imparted by the fluorine atom allow FMBC to participate in reactions that may not be favorable for other reagents.

| Reagent | Applications | Unique Features |

|---|---|---|

| 5-Fluoro-2-methylbenzylmagnesium chloride | Synthesis of fluorinated alcohols, pharmaceuticals | Enhanced electrophilicity due to fluorine |

| Phenylmagnesium bromide | Synthesis of aromatic compounds | Standard reactivity without halogen influence |

| Methylmagnesium bromide | Synthesis of aliphatic compounds | General utility in various organic reactions |

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is fundamental in organic synthesis. The presence of the fluorine atom can influence the electron density and reactivity of the compound, making it more selective in certain reactions .

Comparison with Similar Compounds

Table 1. Key Properties of Selected Grignard Reagents

*Price data sourced from commercial listings ; target compound’s pricing is unavailable.

Electronic Effects

- Fluorine Substituent: The electron-withdrawing fluorine at the 5-position reduces electron density at the benzyl carbon, likely decreasing nucleophilicity compared to non-fluorinated benzylmagnesium reagents (e.g., 2-methylbenzylmagnesium chloride). This effect parallels observations in fluorinated aromatic systems, where electrophilic substitution reactions are hindered .

Solvent and Concentration

- Diethyl Ether : All compared reagents except tert-butylmagnesium chloride (THF-based) use diethyl ether, which stabilizes Grignard complexes via Mg-O coordination. THF, a stronger Lewis base, enhances reactivity but is absent here .

- 0.25 M Concentration : The lower concentration may improve safety in large-scale reactions by mitigating exothermicity, though larger volumes are required for stoichiometric use.

Economic and Handling Considerations

- Cost : Commercial aliphatic Grignard reagents (e.g., butylmagnesium chloride) are cost-effective ($8.00/100ml for 2 M solutions), while aromatic variants like the target compound are less commonly listed, suggesting specialized synthesis or higher costs .

- Stability : Grignard reagents in diethyl ether generally require strict anhydrous conditions. The 0.25 M solution’s stability under storage remains uncharacterized in the evidence but aligns with standard protocols for ether-based reagents.

Biological Activity

5-Fluoro-2-methylbenzylmagnesium chloride, a Grignard reagent, is known for its utility in organic synthesis. Its biological activity, particularly in pharmaceutical applications, has garnered interest due to its potential as an anticancer agent and its reactivity with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

5-Fluoro-2-methylbenzylmagnesium chloride is a magnesium-based organometallic compound that serves as a nucleophile in organic reactions. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClFMg |

| Molecular Weight | 202.58 g/mol |

| Solubility | Soluble in diethyl ether |

| Concentration | 0.25 M |

Mechanisms of Biological Activity

The biological activity of 5-Fluoro-2-methylbenzylmagnesium chloride primarily arises from its ability to form covalent bonds with various biological macromolecules, including proteins and nucleic acids. This reactivity can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : By interfering with apoptotic pathways, it may promote programmed cell death in malignant cells.

Case Study: Anticancer Activity

Research indicates that derivatives of fluorinated benzyl compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to 5-Fluoro-2-methylbenzylmagnesium chloride showed effective inhibition of Bcl-2 family proteins, which are crucial regulators of apoptosis in cancer cells . The inhibition of these proteins can lead to increased apoptosis in cancerous tissues.

Antibacterial Activity

In addition to anticancer properties, preliminary studies suggest that 5-Fluoro-2-methylbenzylmagnesium chloride may possess antibacterial activity. For instance, derivatives with similar structures have shown efficacy against gram-positive and gram-negative bacteria .

Table 2: Antibacterial Efficacy

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Research Findings

A comprehensive study involving molecular docking and spectroscopic analysis revealed that the compound interacts favorably with active sites on target proteins, suggesting a mechanism for its biological activity .

Table 3: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Bcl-2 | -7.5 | Hydrogen Bonds |

| Carbonic Anhydrase | -6.8 | Hydrophobic Interactions |

Q & A

Q. How should 5-fluoro-2-methylbenzylmagnesium chloride (0.25 M in diethyl ether) be stored to ensure stability during experimental workflows?

- Methodological Answer: Store the solution under an inert atmosphere (argon or nitrogen) at 2–8°C. Diethyl ether’s low boiling point (~35°C) necessitates cold storage to minimize solvent evaporation and maintain reagent concentration . Use flame-resistant refrigeration and ensure the container is tightly sealed to prevent moisture ingress, which can hydrolyze the Grignard reagent. Regularly monitor solvent volume and titrate the solution to confirm active magnesium content if stored long-term (>1 month) .

Q. What methods are recommended to verify the concentration of 0.25 M Grignard reagent solutions prior to use?

- Methodological Answer: Perform quantitative titration using a standardized acid (e.g., 1 M HCl) with phenolphthalein as an indicator. Add the Grignard solution dropwise to excess acid until neutralization, then back-titrate with NaOH to determine residual acid. Calculate molarity based on stoichiometry . Alternatively, use GC-MS to analyze aliquots after hydrolyzing the Grignard reagent with deuterated water (D₂O) and quantifying the resulting deuterated hydrocarbon .

Q. How does the choice of diethyl ether as a solvent influence reaction outcomes with this Grignard reagent?

- Methodological Answer: Diethyl ether’s Lewis basicity stabilizes the Grignard complex via coordination to magnesium, enhancing nucleophilicity. However, its low polarity may limit solubility of polar substrates. For such cases, mix with THF (up to 30% v/v) to improve solubility without destabilizing the reagent . Note that higher ether volatility requires strict temperature control (<30°C) to avoid concentration shifts .

Q. What are common side reactions observed with 5-fluoro-2-methylbenzylmagnesium chloride, and how can they be mitigated?

- Methodological Answer: Protonolysis (reaction with trace water) and Wurtz coupling (homocoupling of benzyl fragments) are prevalent. Mitigation strategies:

- Pre-dry substrates and solvents (e.g., molecular sieves for ethers).

- Use anhydrous MgSO₄ or CaCl₂ traps in reaction setups to scavenge moisture .

- Maintain low temperatures (−20°C to 0°C) during substrate addition to suppress homocoupling .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be analyzed for nucleophilic additions involving this reagent?

- Methodological Answer: Employ in situ FT-IR or NMR spectroscopy to monitor intermediates. For example, track the disappearance of carbonyl peaks (e.g., ketones at ~1700 cm⁻¹) during addition reactions . Kinetic studies can be conducted under pseudo-first-order conditions by using excess Grignard reagent. Plot ln([substrate]) vs. time to determine rate constants. Compare activation energies for fluorinated vs. non-fluorinated analogs to assess electronic effects .

Q. What solubility challenges arise when scaling up reactions with this reagent, and how are they resolved?

- Methodological Answer: At larger scales, diethyl ether’s low boiling point complicates reflux conditions. Substitute with mixed solvents (e.g., diethyl ether:THF 3:1) to increase boiling points while retaining Grignard stability . For precipitates (e.g., magnesium salts), use Dean-Stark traps to remove water and prevent clogging. Solubility data for related magnesium halides in ethers (Table 1) can guide solvent optimization .

Table 1: Solubility of Magnesium Salts in Diethyl Ether (g/100 mL)

| Compound | 0°C | 25°C |

|---|---|---|

| MgCl₂ | 0.12 | 0.09 |

| Mg(ClO₄)₂ | 0.08 | 0.05 |

| MgBr₂ | 1.4 | 1.1 |

| Source: Rowley & Seiler, 1940 |

Q. How can impurities in the Grignard reagent affect coupling reactions, and what analytical techniques detect them?

- Methodological Answer: Residual alkyl halides or oxidized magnesium species can quench reactivity. Use ¹H/¹³C NMR to identify organic impurities (e.g., unreacted 5-fluoro-2-methylbenzyl chloride) . ICP-OES quantifies magnesium content and detects metal contaminants. For reaction troubleshooting, perform control experiments with purified reagent batches to isolate impurity effects .

Q. What contradictions exist in reported solubility/stability data for similar Grignard reagents, and how should they be interpreted?

- Methodological Answer: Discrepancies in solubility (e.g., MgCl₂ in diethyl ether: 0.09 g/100 mL at 25°C vs. 0.12 g/100 mL in earlier studies) may stem from varying moisture levels or crystallization kinetics. Replicate experiments under rigorously anhydrous conditions and document solvent lot numbers to identify batch-specific variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.